1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a pyrazole moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves multi-step reactions. One common method includes the alkylation of 1-ethyl-3,5-dimethylpyrazole with a suitable alkylating agent, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the piperazine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole-piperazine derivatives.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine
- 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-aminophenyl)piperazine
- 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-chlorophenyl)piperazine
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitrophenyl and pyrazole moieties in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C18H25N5O2/c1-4-22-15(3)18(14(2)19-22)13-20-9-11-21(12-10-20)16-5-7-17(8-6-16)23(24)25/h5-8H,4,9-13H2,1-3H3 |
InChI Key |
PJAMYJHIZJUNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.